Methyl guanidine sulfate

Catalog No.
S6643303
CAS No.
202401-10-3
M.F
C2H9N3O4S
M. Wt
171.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl guanidine sulfate

CAS Number

202401-10-3

Product Name

Methyl guanidine sulfate

IUPAC Name

2-methylguanidine;sulfuric acid

Molecular Formula

C2H9N3O4S

Molecular Weight

171.18 g/mol

InChI

InChI=1S/C2H7N3.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H4,3,4,5);(H2,1,2,3,4)

InChI Key

YKTILKKAWJYMRK-UHFFFAOYSA-N

SMILES

CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

CN=C(N)N.OS(=O)(=O)O
  • Biological Studies

    Due to its guanidine group, 1-Methylguanidine sulfate might hold potential for interacting with biological processes. Guanidine is a basic functional group found in various biomolecules, including creatine and arginine. Researchers might use 1-Methylguanidine sulfate to study these interactions and their potential effects on cellular function ().

  • Chemical Synthesis

    1-Methylguanidine sulfate might serve as a precursor or intermediate in the synthesis of other guanidine-containing molecules. Guanidines are involved in various biological processes, and researchers might utilize 1-Methylguanidine sulfate as a starting material for creating more complex molecules of interest ().

Methyl guanidine sulfate is a chemical compound with the formula C₂H₉N₃O₄S. It is a derivative of guanidine, which is a nitrogen-rich organic compound. Methyl guanidine sulfate is characterized by the presence of a methyl group attached to the guanidine structure, along with a sulfate group. This compound exhibits properties typical of guanidines, including basicity and the ability to form various derivatives through

Due to its functional groups:

  • Condensation Reactions: It readily reacts with aldehydes, particularly formaldehyde, to form condensation products. The reaction conditions (acidic or alkaline) can influence the nature of the products formed .
  • Ammonolysis: Under certain conditions, methyl guanidine sulfate can undergo ammonolysis, leading to the formation of amino groups and other derivatives .
  • Substitution Reactions: The methyl group in methyl guanidine sulfate can be substituted by other functional groups through nucleophilic substitution reactions.

Methyl guanidine sulfate has been studied for its biological activities:

  • Toxicity: It has been reported to exhibit acute toxicity when ingested or in contact with skin, indicating potential hazards in handling .
  • Pharmacological Effects: Some studies suggest that methyl guanidine and its derivatives may have pharmacological applications, particularly in agriculture as intermediates for pesticides and herbicides .

Several methods have been developed for synthesizing methyl guanidine sulfate:

  • Ammonolysis of Guanidine Salts: This method involves treating guanidine salts with ammonium hydroxide, leading to the formation of methyl guanidine sulfate as a product .
  • Reaction with Methyl Isothiourea: Methyl isothiourea can be reacted with amines under reflux conditions to produce methyl guanidine sulfate in high yields .
  • Condensation with Aldehydes: As mentioned earlier, methyl guanidine sulfate can be synthesized through its reaction with aldehydes like formaldehyde under controlled conditions .

Methyl guanidine sulfate has various applications:

  • Pharmaceutical Intermediates: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Research: It is used in biochemical research to study the properties and reactions of guanidine derivatives.
  • Agricultural Chemicals: The compound is utilized in the synthesis of pesticides and herbicides.

Studies on the interactions of methyl guanidine sulfate reveal:

  • Reactivity with Biological Molecules: Its ability to form adducts with proteins and nucleic acids suggests potential implications in biological systems.
  • Toxicological Studies: Research indicates that exposure to this compound may lead to adverse effects, necessitating further investigation into safe handling practices and environmental impact assessments .

Similar Compounds: Comparison

Methyl guanidine sulfate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
GuanidineSimple GuanidineLacks methyl and sulfate groups; more basic nature
DimethylguanidineDimethylated GuanidineTwo methyl groups; higher lipophilicity
EthylguanidineEthylated GuanidineEthyl group substitution; different solubility
MethylthioguanidineThiolated GuanidineContains sulfur; different reactivity profile

Methyl guanidine sulfate is unique due to its specific combination of a methyl group and a sulfate moiety, which influences its reactivity and biological activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

171.03137695 g/mol

Monoisotopic Mass

171.03137695 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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